molecular formula C21H17N3O4 B5801128 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide

2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide

Cat. No. B5801128
M. Wt: 375.4 g/mol
InChI Key: YQSFOVHZGGQFEY-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and modulate the expression of specific genes, leading to its anti-inflammatory, anti-tumor, and anti-diabetic activities.
Biochemical and Physiological Effects:
2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide has been shown to exhibit various biochemical and physiological effects. It can reduce the production of inflammatory cytokines, inhibit the proliferation of cancer cells, and improve glucose metabolism in diabetic animals. It has also been shown to induce apoptosis in cancer cells and exhibit antioxidant activity.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide in lab experiments are its potential anti-inflammatory, anti-tumor, and anti-diabetic activities, as well as its fluorescence properties for detecting metal ions. However, its limitations include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

For the study of 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields, such as drug development, metal ion detection, and metal complexation. Additionally, studies can be conducted to assess its safety and toxicity in vivo and in vitro.

Synthesis Methods

The synthesis of 2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide involves the reaction of benzohydrazide and 4-nitrobenzaldehyde in the presence of a catalyst and solvent. The reaction mixture is stirred at a specific temperature for a specific time to obtain the desired product. The purity and yield of the product depend on the reaction conditions used.

Scientific Research Applications

2-(benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide has been studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions and as a ligand for metal complexes.

properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4/c25-21(23-22-14-16-10-12-18(13-11-16)24(26)27)19-8-4-5-9-20(19)28-15-17-6-2-1-3-7-17/h1-14H,15H2,(H,23,25)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQSFOVHZGGQFEY-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-N'-(4-nitrobenzylidene)benzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.